

Application of Phthalonitriles in Agrochemical Synthesis: A Focus on Chlorothalonil

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Compound of Interest		
Compound Name:	Terephthalonitrile	
Cat. No.:	B052192	Get Quote

Introduction

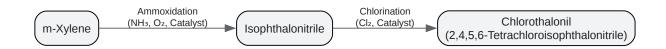
Terephthalonitrile (1,4-dicyanobenzene), an aromatic dinitrile, serves as a versatile chemical intermediate in the production of various materials, including pesticides.[1] While direct, large-scale applications of **terephthalonitrile** in the synthesis of major agrochemicals are not extensively documented in publicly available literature, its structural isomer, isophthalonitrile (1,3-dicyanobenzene), is a critical precursor in the industrial production of the broad-spectrum fungicide, chlorothalonil.[2][3] This document will provide detailed application notes and protocols for the synthesis of chlorothalonil, a prominent agrochemical derived from the phthalonitrile family.

The synthesis of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) primarily involves two key steps: the ammoxidation of m-xylene to produce isophthalonitrile, followed by the chlorination of isophthalonitrile.[2][3]

Synthetic Pathway Overview

The overall synthetic route from m-xylene to chlorothalonil is a multi-step industrial process. It begins with the ammoxidation of m-xylene, which introduces the two nitrile functional groups onto the benzene ring to form isophthalonitrile. This intermediate is then subjected to exhaustive chlorination to yield the final product, chlorothalonil.





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Diagram 1: Overall synthetic pathway for Chlorothalonil.

Application Note 1: Synthesis of Isophthalonitrile via Ammoxidation of m-Xylene

Introduction

Ammoxidation is a crucial industrial process for the production of nitriles from hydrocarbons, using ammonia and oxygen.[4] The vapor-phase ammoxidation of m-xylene over a suitable catalyst is an efficient method to produce isophthalonitrile, the key intermediate for chlorothalonil.[5]

Reaction Principle

The reaction involves the catalytic oxidation of the two methyl groups of m-xylene in the presence of ammonia to form nitrile groups. The process is typically carried out at high temperatures in a fluidized-bed or fixed-bed reactor.

Quantitative Data

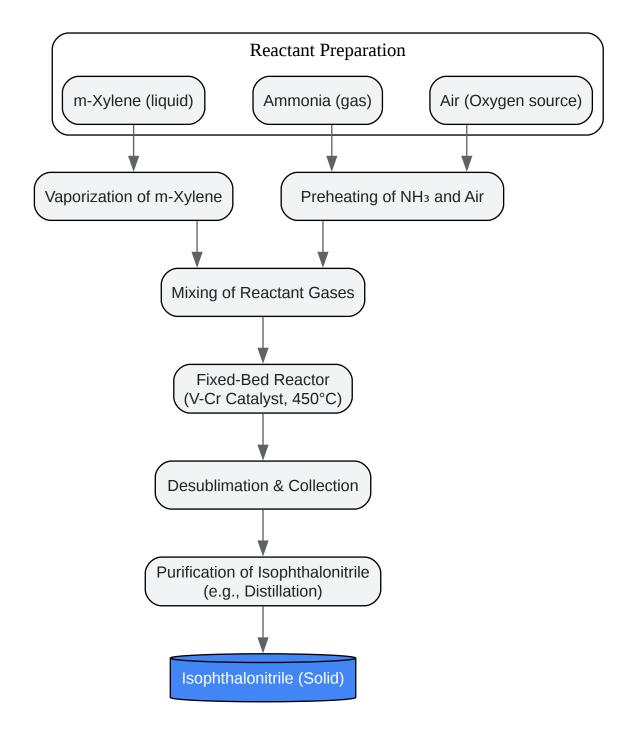
The following table summarizes the typical reaction conditions and performance data for the ammoxidation of m-xylene to isophthalonitrile.



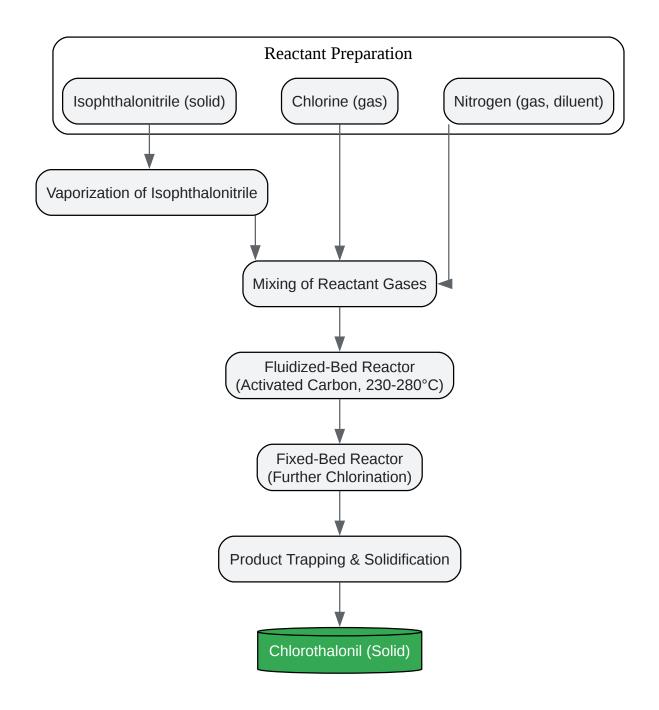
Parameter	Value	Reference
Catalyst	V-Cr mixed oxide on silica support	[5]
Reactor Type	Fixed-bed reactor	[5]
Temperature	450 °C	[5]
**Molar Ratio (m- xylene:NH3:O2) **	Varies; e.g., NH₃/m-xylene = 30, O₂/m-xylene = 50	[5]
Conversion of m-xylene	>95%	[5]
Yield of Isophthalonitrile	≥90%	[6]
Purity of crude Isophthalonitrile	94-98%	[6]

Experimental Workflow









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